

# The Enduring Excipient: A Technical Guide to Cellulose Acetate Phthalate in Pharmaceuticals

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## Compound of Interest

Compound Name: *Cellulose acetate phthalate*

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For decades, **Cellulose Acetate Phthalate** (CAP) has been a cornerstone in pharmaceutical formulation, primarily as a functional excipient for enteric drug delivery. Its unique pH-dependent solubility profile ensures the protection of acid-labile drugs from the harsh gastric environment and prevents gastric irritation from certain medications. This technical guide provides an in-depth exploration of the history, development, physicochemical properties, and diverse applications of CAP in the pharmaceutical industry, tailored for researchers, scientists, and drug development professionals.

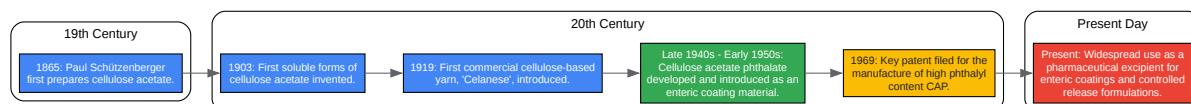
## A Historical Perspective: From Discovery to Pharmaceutical Staple

The journey of cellulose acetate, the precursor to CAP, began in 1865 when French chemist Paul Schützenberger first synthesized it. However, it wasn't until 1903 that the first soluble forms were developed. The subsequent development of cellulose acetate for various applications, including photographic film, laid the groundwork for its pharmaceutical debut.

The critical innovation for pharmaceutical applications came with the introduction of the phthalate group, rendering the polymer insoluble in acidic conditions but soluble in the mildly acidic to neutral environment of the small intestine. While the exact timeline of its initial synthesis is not extensively documented in readily available literature, a significant patent for the manufacture of high phthalyl content **cellulose acetate phthalate** was filed in the late 1960s, indicating its established use by that time.<sup>[1]</sup> Today, CAP is a well-established and

widely used excipient, included in the FDA Inactive Ingredients Guide and licensed for use in nonparenteral medicines in the UK.[2]

Below is a timeline highlighting the key milestones in the development of cellulose acetate and its phthalate derivative:



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Caption: A timeline of the key development milestones of cellulose acetate and CAP.

## Physicochemical Properties of Cellulose Acetate Phthalate

The functionality of CAP is intrinsically linked to its physicochemical properties, which are determined by the degree of substitution of acetyl and phthalyl groups on the cellulose backbone. These properties are critical for its performance as an enteric coating and in other pharmaceutical applications.

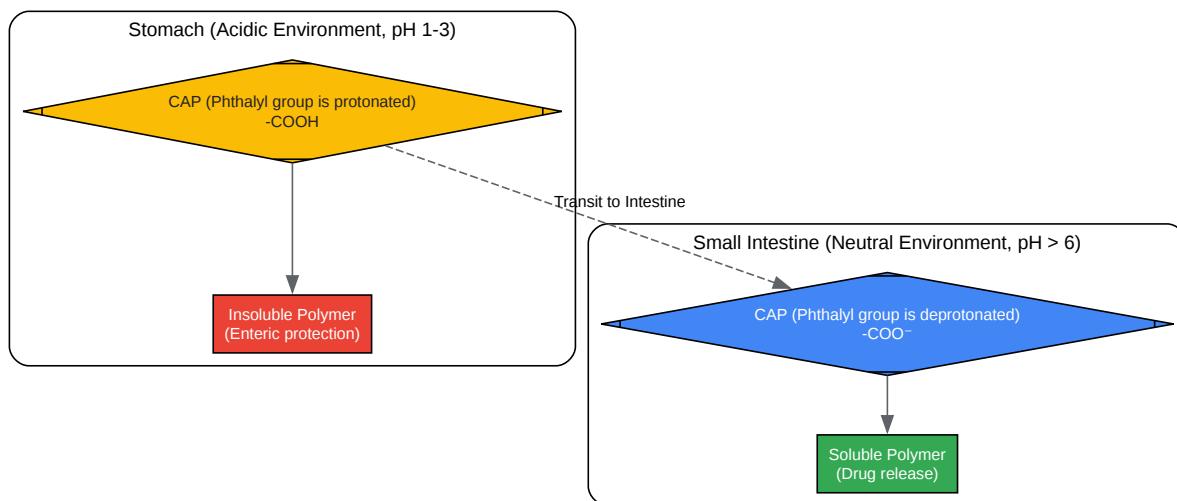
Property	Value	References
Appearance	White to off-white, free-flowing powder, granules, or flakes. <a href="#">[2]</a> <a href="#">[3]</a>	<a href="#">[2]</a> <a href="#">[3]</a>
Odor and Taste	Odorless and tasteless, though may have a faint odor of acetic acid. <a href="#">[3]</a>	<a href="#">[3]</a>
Melting Point	192°C	<a href="#">[2]</a>
Glass Transition Temperature (Tg)	160-170°C	<a href="#">[2]</a>
Density (bulk)	0.260 g/cm³	<a href="#">[2]</a>
Density (tapped)	0.266 g/cm³	<a href="#">[2]</a>
Moisture Content	Typically around 2.2%, but it is hygroscopic.	<a href="#">[2]</a>
Solubility	Practically insoluble in water, alcohols, and hydrocarbons. Soluble in ketones, esters, and certain solvent mixtures. Soluble in aqueous buffers at $\text{pH} \geq 6.0$ . <a href="#">[2]</a>	<a href="#">[2]</a>
pH Solubility	$\geq 6.2$ (in USP buffer solutions)	<a href="#">[4]</a>
Acetyl Content	21.5 - 26.0%	<a href="#">[2]</a> <a href="#">[5]</a>
Phthalyl Content	30.0 - 36.0%	<a href="#">[2]</a> <a href="#">[5]</a>
Viscosity	45 - 90 mPa·s (for a 15% w/v solution)	<a href="#">[2]</a> <a href="#">[5]</a>
Inherent Viscosity	0.2 - 0.6 dL/g (low viscosity grades)	<a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight (Weight Average)	2,500 - 65,900 Da	<a href="#">[8]</a>

Molecular Weight (Number Average)	4,400 - 19,200 Da	[8]
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## The Chemistry of Protection: Synthesis and pH-Dependent Solubility

The synthesis of CAP involves the reaction of a partially substituted cellulose acetate with phthalic anhydride.<sup>[3]</sup> This reaction is typically carried out in the presence of an organic solvent and a basic catalyst.<sup>[3]</sup>

The mechanism of its pH-dependent solubility is central to its application as an enteric coating. In the acidic environment of the stomach (pH 1-3), the phthalyl groups remain protonated and non-ionized, rendering the polymer insoluble. As the dosage form transitions to the more neutral pH of the small intestine (pH > 6), the carboxylic acid on the phthalyl group ionizes, leading to the dissolution of the polymer and the release of the active pharmaceutical ingredient (API).



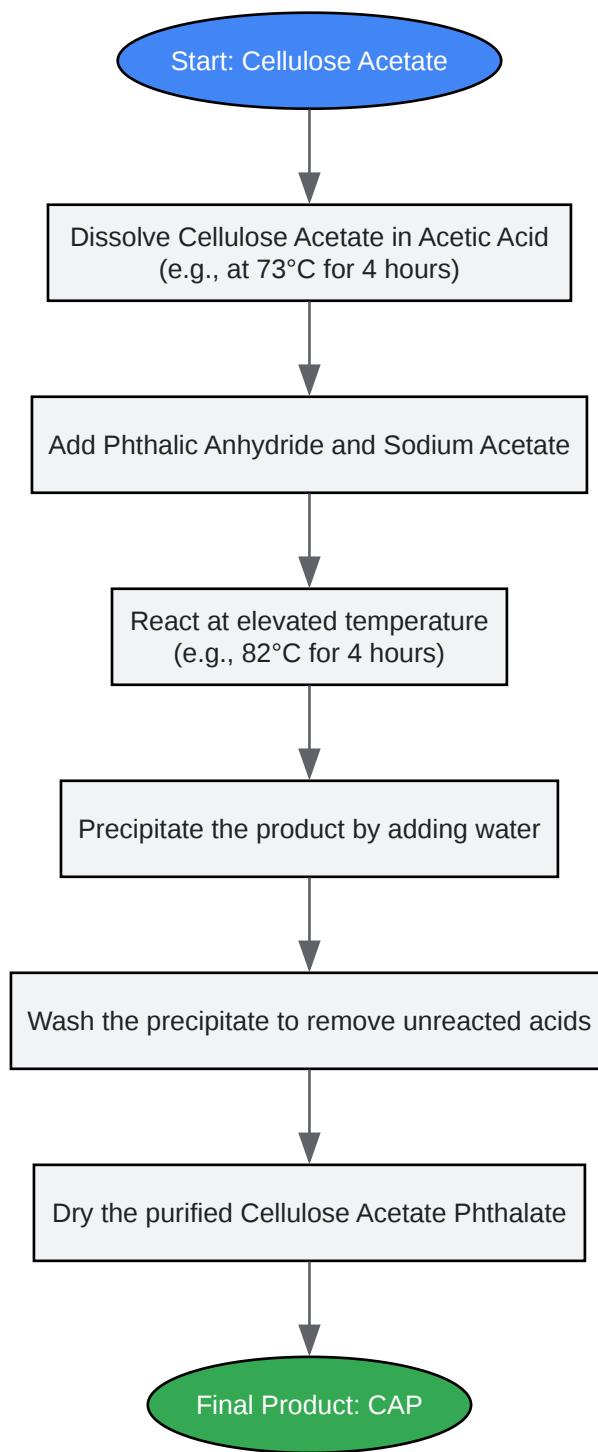
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Caption: pH-dependent solubility mechanism of **Cellulose Acetate Phthalate**.

## Experimental Protocols: Synthesis and Characterization

### Synthesis of Cellulose Acetate Phthalate

A general procedure for the synthesis of CAP involves the following steps, as adapted from various sources including patented methods:[1][6]



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Caption: A generalized workflow for the synthesis of **Cellulose Acetate Phthalate**.

A more detailed experimental protocol, based on a patented method, is as follows:

- Dissolution of Cellulose Acetate: 3344 g of cellulose acetate (with a 32.0% acetyl content) and 145 g of sodium acetate are added to 3583 g of acetic acid. The mixture is agitated for 4 hours at 73°C to dissolve the cellulose acetate.[6]
- Reaction: To the dissolved cellulose acetate, 3780 g of phthalic anhydride and 1308 g of sodium acetate are added. The temperature is adjusted to 83°C, and 1308 g of acetic anhydride is added. The reaction is allowed to proceed for 4 hours at 82°C.[6]
- Precipitation and Purification: The resulting CAP is precipitated by the addition of water, followed by washing to remove unreacted starting materials and byproducts.
- Drying: The purified CAP is then dried to obtain the final product.

## Characterization of CAP and Enteric-Coated Formulations

The quality and performance of CAP and the final enteric-coated dosage forms are assessed using various analytical techniques.

### 1. High-Performance Liquid Chromatography (HPLC) for Purity and Stability:

- Purpose: To determine the presence of impurities such as free phthalic acid and to assess the stability of CAP.
- Method: A reversed-phase HPLC method is commonly employed.
- Typical Parameters:
  - Column: C18 column (e.g., Phenomenex Luna C18).[9]
  - Mobile Phase: A gradient of phosphate buffer (pH 3.0) and methanol.[9]
  - Flow Rate: 1.0 mL/minute.[9]
  - Detection: UV detection at 275 nm.[9]
  - Injection Volume: 25 µL.[9]

- Column Temperature: 25°C.[9]

## 2. Dissolution Testing for Enteric Performance:

- Purpose: To evaluate the acid resistance and subsequent drug release of the enteric-coated dosage form.
- Method: A two-stage dissolution test is typically performed as per USP guidelines.
- Typical Protocol:
  - Acid Stage: The dosage form is placed in 0.1 N HCl for 2 hours to simulate the gastric environment.
  - Buffer Stage: The medium is then changed to a phosphate buffer (pH 6.8) to simulate the intestinal environment, and drug release is monitored over time.

## 3. Fourier-Transform Infrared Spectroscopy (FTIR):

- Purpose: To confirm the chemical identity of CAP and to investigate potential interactions between the polymer and the API.

## 4. Scanning Electron Microscopy (SEM):

- Purpose: To visualize the surface morphology of the enteric coating and to assess its integrity.

# Pharmaceutical Applications: Beyond Enteric Coating

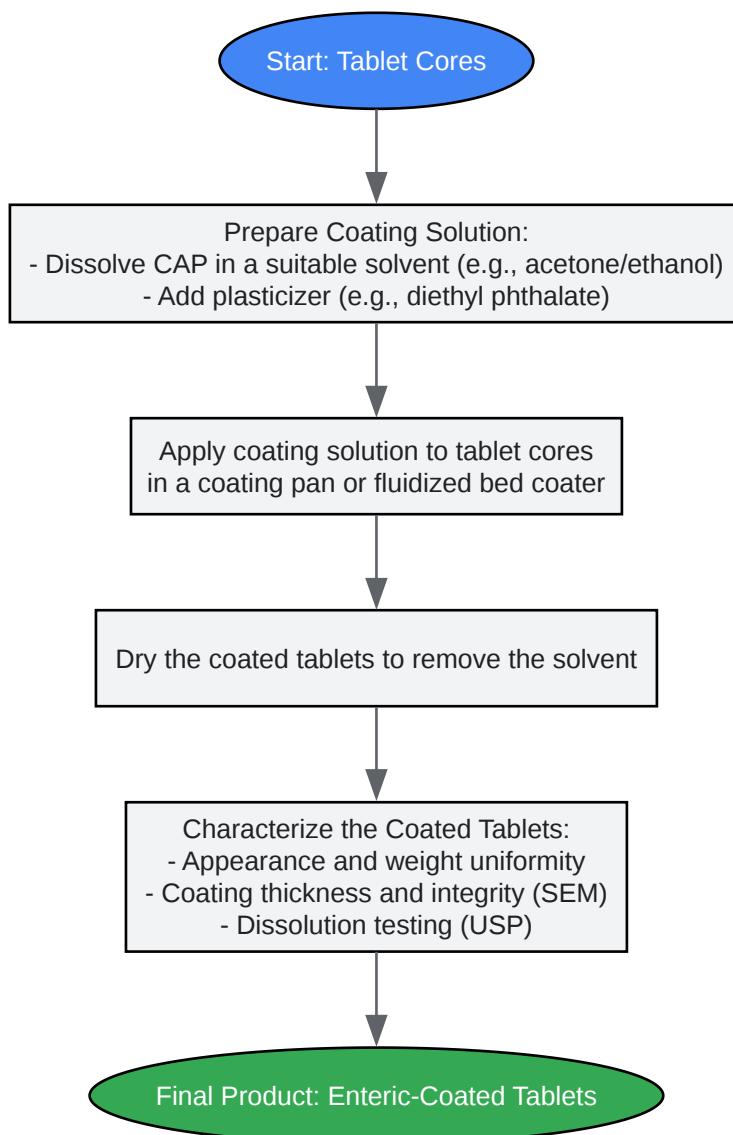
While enteric coating remains the primary application of CAP, its utility extends to other areas of pharmaceutical formulation.

- Microencapsulation: CAP is used to encapsulate drug particles, providing a pH-sensitive release profile.[10] This is particularly useful for protecting sensitive APIs and for taste masking.

- Matrix Binder: In tablet formulations, CAP can act as a binder that also imparts delayed-release properties.
- Controlled Release Formulations: By combining CAP with other polymers, formulators can achieve more complex and controlled drug release profiles.[3]

## Formulation of Enteric-Coated Tablets: A Practical Workflow

The process of creating enteric-coated tablets using CAP involves several key steps, from the preparation of the coating solution to the final characterization of the coated tablets.



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